![molecular formula C21H20N2O5 B2623048 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-60-3](/img/no-structure.png)

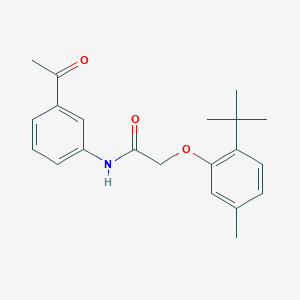

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic molecule. It is related to a class of compounds that have shown promising cytotoxic activity, with IC50 values ranging from 5.24 to 63.12 μm .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been synthesized . The synthesis was achieved via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, single crystal X-ray crystallographic results and molecular geometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane have been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were evaluated for their anticancer activity . The study revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .作用機序

The mechanism of action of similar compounds has been investigated. For instance, it was found that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-amino-4-methylquinoline with ethyl 2-oxo-3-carboxylate, followed by the reaction of the resulting product with benzodioxole-5-carbaldehyde and subsequent reduction of the resulting imine.", "Starting Materials": [ "2-amino-4-methylquinoline", "ethyl 2-oxo-3-carboxylate", "benzodioxole-5-carbaldehyde", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylquinoline with ethyl 2-oxo-3-carboxylate in the presence of acetic acid and ethanol to form ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reaction of ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with benzodioxole-5-carbaldehyde in the presence of acetic acid and ethanol to form Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Reduction of the imine in Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with sodium borohydride in the presence of water to form the final product." ] } | |

CAS番号 |

1251693-60-3 |

製品名 |

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |

分子式 |

C21H20N2O5 |

分子量 |

380.4 |

IUPAC名 |

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H20N2O5/c1-3-26-21(25)17-19(14-6-4-5-12(2)18(14)23-20(17)24)22-10-13-7-8-15-16(9-13)28-11-27-15/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24) |

InChIキー |

AJBQKOYYYLOTKE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC4=C(C=C3)OCO4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2622967.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2622968.png)

![6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2622969.png)

![5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2622973.png)

![2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622981.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2622982.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2622983.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2622985.png)